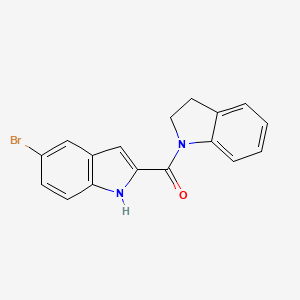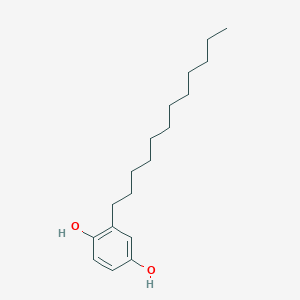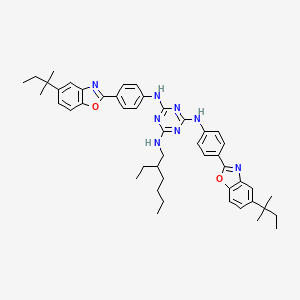![molecular formula C14H21ClN4O4 B14154505 1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine CAS No. 160822-34-4](/img/structure/B14154505.png)
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Métodos De Preparación
The synthesis of 1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the nitro groups: Nitration reactions using nitric acid can introduce nitro groups onto the piperidine ring.
Formation of the butadiene moiety: This involves the reaction of the piperidine derivative with a suitable diene precursor under controlled conditions.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using scalable and cost-effective processes.
Análisis De Reacciones Químicas
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine involves its interaction with molecular targets and pathways. It has been shown to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Comparación Con Compuestos Similares
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with anticancer properties.
CLEFMA: A piperidine derivative with a core of diphenyl dihaloketone, known for its anticancer activity.
Spiropiperidines: These compounds have a spirocyclic structure and are studied for their potential biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
160822-34-4 |
|---|---|
Fórmula molecular |
C14H21ClN4O4 |
Peso molecular |
344.79 g/mol |
Nombre IUPAC |
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine |
InChI |
InChI=1S/C14H21ClN4O4/c15-13(19(22)23)11-12(18(20)21)14(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11H,1-10H2/b13-11- |
Clave InChI |
MWUMIOZSZRFLPF-QBFSEMIESA-N |
SMILES isomérico |
C1CCN(CC1)C(=C(/C=C(\[N+](=O)[O-])/Cl)[N+](=O)[O-])N2CCCCC2 |
SMILES canónico |
C1CCN(CC1)C(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])N2CCCCC2 |
Solubilidad |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14154434.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14154441.png)
![N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide](/img/structure/B14154449.png)




![1,4-Bis[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14154496.png)

![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
